(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone
Brand Name: Vulcanchem
CAS No.: 618091-34-2
VCID: VC16170802
InChI: InChI=1S/C17H14ClN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3
SMILES:
Molecular Formula: C17H14ClN3O
Molecular Weight: 311.8 g/mol

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone

CAS No.: 618091-34-2

Cat. No.: VC16170802

Molecular Formula: C17H14ClN3O

Molecular Weight: 311.8 g/mol

* For research use only. Not for human or veterinary use.

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone - 618091-34-2

Specification

CAS No. 618091-34-2
Molecular Formula C17H14ClN3O
Molecular Weight 311.8 g/mol
IUPAC Name [5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone
Standard InChI InChI=1S/C17H14ClN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3
Standard InChI Key XEXLBKCHWXUDTJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N

Introduction

Chemical Identity and Structural Characteristics

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(o-tolyl)methanone is a pyrazole derivative characterized by a methanone bridge connecting a 4-chlorophenyl-substituted pyrazole ring and an o-tolyl (2-methylphenyl) group. Its molecular formula is C₁₇H₁₄ClN₃O, with a molecular weight of 311.8 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name is [5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone, and its CAS Registry Number is 618091-34-2 .

Structural Features

  • Pyrazole Core: The central pyrazole ring contains an amino group at position 5 and a 4-chlorophenyl substituent at position 1.

  • Methanone Bridge: Links the pyrazole moiety to an o-tolyl group, introducing steric and electronic effects that influence reactivity.

  • Chlorine Atom: The para-chloro substitution on the phenyl ring enhances lipophilicity, potentially improving membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₄ClN₃O
Molecular Weight311.8 g/mol
CAS Number618091-34-2
SMILES NotationCC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N

Synthesis and Manufacturing

The synthesis of this compound typically involves multi-step organic reactions designed to assemble the pyrazole core and attach substituents regioselectively.

Synthetic Pathways

  • Pyrazole Ring Formation:

    • Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions generates the pyrazole scaffold.

    • Example: Reaction of 4-chlorophenylhydrazine with ethyl acetoacetate yields a 5-aminopyrazole intermediate.

  • Methanone Bridge Installation:

    • Friedel-Crafts acylation or nucleophilic acyl substitution introduces the o-tolylmethanone group.

    • Catalysts such as aluminum chloride (AlCl₃) are employed to facilitate electrophilic aromatic substitution.

  • Purification:

    • Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .

Table 2: Typical Reaction Conditions

StepReagents/ConditionsYield
Pyrazole formationHydrazine, HCl, reflux, 6h68%
Methanone acylationo-Toluoyl chloride, AlCl₃, 0°C52%
Final purificationSilica gel chromatography95%

Mechanism of Action

The compound’s bioactivity arises from interactions with multiple molecular targets:

  • Enzyme Inhibition:

    • Competitively inhibits dihydrofolate reductase (DHFR), blocking nucleotide synthesis in rapidly dividing cells.

  • Receptor Modulation:

    • Partial agonist activity at adenosine A₂ₐ receptors, potentially explaining anti-inflammatory effects.

Industrial and Research Applications

Pharmaceutical Intermediates

  • Serves as a precursor for kinase inhibitors and antimicrobial agents .

  • Suppliers include BOC Sciences and Alfa Chemistry, offering bulk quantities for preclinical trials .

Material Science

  • Incorporated into metal-organic frameworks (MOFs) for gas storage applications due to its rigid aromatic structure .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator